Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is derived through hierarchical substitution rules. The parent structure is benzamide (C₆H₅CONH₂), with a pyridin-3-yl substituent at the benzene ring’s third position. The pyridine ring itself bears a [(4-methoxyphenyl)methyl]amino group at its fifth position. Breaking this down:
- Benzamide backbone : The core structure is a benzene ring with a carboxamide group (-CONH₂) at position 1.
- Pyridin-3-yl substituent : A pyridine ring attaches to the benzene at position 3, with its own substituents.
- Fifth-position substituent on pyridine : At the pyridine’s fifth position, a [(4-methoxyphenyl)methyl]amino group (-NH-CH₂-C₆H₄-OCH₃) is present.
Applying IUPAC prioritization rules, the full name becomes:
3-[5-({[(4-methoxyphenyl)methyl]amino})pyridin-3-yl]benzamide .
The structural representation (Figure 1) highlights:
- A planar benzamide core.
- A pyridine ring fused via a single bond to the benzene.
- A flexible (4-methoxyphenyl)methylamino side chain introducing steric bulk.
O
||
C-NH₂
|
C₆H₃-3-(Pyridin-3-yl-5-NH-CH₂-C₆H₄-4-OCH₃)
Molecular Formula and Weight Analysis
The molecular formula is C₂₀H₁₉N₃O₂ , calculated as follows:
| Component | Contribution |
|---|---|
| Benzamide (C₇H₇NO) | 7 C, 7 H, 1 N, 1 O |
| Pyridin-3-yl (C₅H₄N) | 5 C, 4 H, 1 N |
| [(4-Methoxyphenyl)methyl]amino (C₈H₁₀NO) | 8 C, 10 H, 1 N, 1 O |
Summing these contributions yields C₂₀H₁₉N₃O₂ . The molecular weight is 333.4 g/mol , computed as:
$$
(12 \times 20) + (1 \times 19) + (14 \times 3) + (16 \times 2) = 333.4 \text{ g/mol}
$$
This aligns with analogs like 3-[5-(4-methoxyanilino)pyridin-3-yl]benzamide (C₁₉H₁₇N₃O₂, 319.4 g/mol), adjusted for the additional methylene group in the substituent.
Comparative Analysis of Synonyms and Registry Identifiers
This compound’s synonyms and registry IDs reflect its structural features:
Key observations:
- Substituent variability : Synonyms emphasize the (4-methoxyphenyl)methylamino group’s position, contrasting with analogs bearing simpler anilino substituents.
- Registry gaps : Specific identifiers (e.g., CAS) are absent in provided sources but may exist in specialized databases.
Stereochemical Considerations and Isomeric Forms
The compound exhibits no chiral centers due to:
- Benzamide core : Planar symmetry with no tetrahedral carbons.
- Pyridine ring : Aromatic and rigid, preventing stereoisomerism.
- Substituent analysis : The [(4-methoxyphenyl)methyl]amino group lacks stereogenic centers, as the methylene (-CH₂-) bridge permits free rotation.
Potential isomeric forms are limited to:
- Tautomerism : The amide group’s resonance (Figure 2) allows partial double-bond character between C=O and C-N, though this doesn’t produce distinct isomers.
- Conformational isomerism : Free rotation around the pyridine-benzamide single bond and the methylene group creates rotational conformers, but these are not isolable under standard conditions.
Resonance structures:
O=C-NH₂ ↔ (-O⁻-C≡N⁺H₂)
Properties
CAS No. |
821784-64-9 |
|---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[5-[(4-methoxyphenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-7-5-14(6-8-19)11-23-18-10-17(12-22-13-18)15-3-2-4-16(9-15)20(21)24/h2-10,12-13,23H,11H2,1H3,(H2,21,24) |
InChI Key |
SRUCABUHBPRCRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Pyridine Functionalization :
Benzamide Coupling :
Optimization :
- Green Catalysts : CuO/ZnO nanocomposites reduce reaction times by 30% compared to traditional Pd catalysts.
- Yields : 78–85% purity post-crystallization (ethanol/water).
Reductive Amination Approach
This method constructs the 4-methoxyphenylmethylamino group directly on the pyridine ring.
Procedure:
Intermediate Synthesis :
Benzoylation :
Advantages :
Suzuki-Miyaura Cross-Coupling
This route leverages palladium-catalyzed coupling for pyridine-benzamide conjugation.
Protocol:
Boronated Pyridine Preparation :
Coupling with Benzamide :
Conditions :
Solid-Phase Synthesis for High-Purity Output
For pharmaceutical applications, solid-phase synthesis ensures minimal impurities.
Steps:
Resin Functionalization :
Amide Bond Formation :
Cleavage and Purification :
Outcome :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for SNAr and amidation.
Methodology:
- One-Pot Reaction :
Efficiency :
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Selection:
Catalysts:
Temperature Control:
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles
Major Products
Oxidation: Oxidized benzamide derivatives
Reduction: Amines
Substitution: Substituted benzamide derivatives
Scientific Research Applications
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Agriculture: Benzamide derivatives are explored for their potential as agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound : The absence of direct pharmacological data limits mechanistic insights. Computational modeling or in vitro assays are needed to elucidate its target affinity.
Biological Activity
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- (CAS No. 821784-39-8) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- is C19H17N3O2, with a molecular weight of 319.4 g/mol. Its structure features a benzamide core, a pyridinyl group, and a 4-methoxyphenyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS No. | 821784-39-8 |
| Molecular Formula | C19H17N3O2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 3-[5-(4-methoxyanilino)pyridin-3-yl]benzamide |
Benzamide derivatives often exhibit their biological effects through interactions with various molecular targets. The specific mechanism for Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- may involve:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : The compound could interact with specific receptors, altering cellular responses.
- Antiviral Activity : Similar benzamide derivatives have shown promise against viruses like HBV by increasing intracellular levels of antiviral proteins such as APOBEC3G .
Biological Activities
- Antiviral Properties
-
Antioxidant Activity
- Compounds similar to Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- have been noted for their antioxidant properties, which help mitigate oxidative stress in cells.
- Antibacterial Effects
- Potential Anticancer Activity
Study on Anti-HBV Activity
A notable study evaluated the anti-HBV activity of a derivative related to Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-. The research demonstrated that the compound effectively inhibited HBV replication in vitro and showed favorable pharmacokinetic properties in vivo .
Antibacterial Evaluation
In another study focusing on the antibacterial properties of benzamide derivatives, compounds were tested against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via a multi-step route involving:
- Condensation : Reaction of a substituted pyridine aldehyde with a benzamide precursor under acidic conditions (e.g., acetic acid in ethanol) to form a Schiff base intermediate .
- Cyclization : Use of oxidizing agents like NaOCl·5H₂O in ethanol to convert the Schiff base into a triazolopyridine derivative .
- Purification : Vacuum filtration and washing with methanol/water to isolate the product. Yield optimization (~91%) is achieved through stoichiometric control and solvent selection .
Q. Which analytical techniques are critical for structural confirmation of this benzamide derivative?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to verify aromatic proton environments and substituent integration .
- FTIR Spectroscopy : ATR-FTIR to confirm functional groups (e.g., C=O stretch at ~1596 cm⁻¹, N-H vibrations) .
- HRMS : Electrospray ionization (ESI) for accurate mass determination (e.g., observed [M+H]⁺ at 334.1553 vs. calculated 334.1556) .
Q. What preliminary biological targets are hypothesized for this compound?
- Methodological Answer : Structural analogs (e.g., 4-methyl-N-[3-(4-methylimidazol-1-yl)phenyl]benzamides) are known kinase inhibitors targeting receptors like Eph or Bcr-Abl . Initial screens should include:
- Kinase inhibition assays (e.g., ATP-binding pocket competition).
- Cellular viability assays (e.g., IC₅₀ determination in cancer cell lines) .
Advanced Research Questions
Q. How can researchers determine the binding affinity and selectivity of this compound for specific kinase targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target kinases (e.g., Eph receptors) to measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-receptor interactions .
- Selectivity Profiling : Use kinase panels (e.g., 100+ kinases) to identify off-target effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?
- Methodological Answer :
- Substituent Modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve target binding .
- Scaffold Hopping : Introduce heterocycles (e.g., pyrimidine) to mimic ATP’s adenine moiety, as seen in Bcr-Abl inhibitors .
- Computational Docking : Use software like AutoDock Vina to predict binding poses and guide synthetic prioritization .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Methodological Answer :
- Polymorph Screening : Prepare crystalline salts (e.g., hydrochloride) via solvent evaporation or anti-solvent addition to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability .
- Nanoparticle Formulation : Use PEGylated liposomes for sustained release in in vivo models .
Q. How should contradictory bioassay data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., check for mutations in kinase domains) and normalize ATP concentrations .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain potency discrepancies .
- Orthogonal Assays : Cross-verify results using SPR, ITC, and cellular thermal shift assays (CETSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
